Cas no 2229438-44-0 ({2-3-chloro-4-(trifluoromethyl)phenylpropan-2-yl}(methyl)amine)

2-{3-Chloro-4-(trifluoromethyl)phenyl}propan-2-yl(methyl)amine is a fluorinated aromatic amine derivative characterized by its trifluoromethyl and chloro substituents, which enhance its electronic and steric properties. This compound is of interest in medicinal and agrochemical research due to its potential as a bioactive intermediate. The trifluoromethyl group improves metabolic stability and lipophilicity, while the chloro substituent offers further reactivity modulation. Its structural features make it suitable for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor ligands. The compound’s well-defined synthesis pathway and stability under standard conditions further contribute to its utility in fine chemical and pharmaceutical manufacturing.
{2-3-chloro-4-(trifluoromethyl)phenylpropan-2-yl}(methyl)amine structure
2229438-44-0 structure
Product Name:{2-3-chloro-4-(trifluoromethyl)phenylpropan-2-yl}(methyl)amine
CAS No:2229438-44-0
MF:C11H13ClF3N
MW:251.675832509995
CID:5762396
PubChem ID:165965507
Update Time:2025-05-19

{2-3-chloro-4-(trifluoromethyl)phenylpropan-2-yl}(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • 2229438-44-0
    • {2-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-yl}(methyl)amine
    • EN300-1939656
    • {2-3-chloro-4-(trifluoromethyl)phenylpropan-2-yl}(methyl)amine
    • Inchi: 1S/C11H13ClF3N/c1-10(2,16-3)7-4-5-8(9(12)6-7)11(13,14)15/h4-6,16H,1-3H3
    • InChI Key: MHTQRWHRBRXWHM-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(F)(F)F)C=CC(=C1)C(C)(C)NC

Computed Properties

  • Exact Mass: 251.0688616g/mol
  • Monoisotopic Mass: 251.0688616g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 12Ų

{2-3-chloro-4-(trifluoromethyl)phenylpropan-2-yl}(methyl)amine Pricemore >>

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Additional information on {2-3-chloro-4-(trifluoromethyl)phenylpropan-2-yl}(methyl)amine

Introduction to {2-3-chloro-4-(trifluoromethyl)phenylpropan-2-yl}(methyl)amine and Its Significance in Modern Chemical Research

{2-3-chloro-4-(trifluoromethyl)phenylpropan-2-yl}(methyl)amine, with the CAS number 2229438-44-0, is a compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and chemical properties, holds promise in various applications, particularly in the development of novel therapeutic agents and agrochemicals. The presence of both chloro and trifluoromethyl substituents in its aromatic ring contributes to its distinct reactivity and potential biological activity.

The molecular structure of {2-3-chloro-4-(trifluoromethyl)phenylpropan-2-yl}(methyl)amine consists of a phenyl ring substituted with a chloro group at the 3-position and a trifluoromethyl group at the 4-position. This arrangement, combined with a propyl chain terminated by an amine group, creates a molecule with a high degree of functional diversity. Such structural features are often exploited in medicinal chemistry to modulate biological targets and enhance pharmacological efficacy.

In recent years, there has been a growing interest in the development of compounds that incorporate fluorine atoms due to their ability to improve metabolic stability, binding affinity, and overall bioavailability. The trifluoromethyl group in {2-3-chloro-4-(trifluoromethyl)phenylpropan-2-yl}(methyl)amine is a prime example of how fluorine can be utilized to enhance the properties of a drug candidate. This group not only increases the lipophilicity of the molecule but also helps in reducing its susceptibility to metabolic degradation.

One of the most compelling aspects of {2-3-chloro-4-(trifluoromethyl)phenylpropan-2-yl}(methyl)amine is its potential as a building block for more complex molecules. Researchers have been exploring its utility in synthesizing novel heterocyclic compounds, which are known for their diverse biological activities. For instance, derivatives of this compound have shown promise in inhibiting certain enzymes that are implicated in inflammatory diseases and cancer. The chloro and trifluoromethyl groups provide handles for further functionalization, allowing chemists to tailor the molecule's properties to specific therapeutic needs.

The synthesis of {2-3-chloro-4-(trifluoromethyl)phenylpropan-2-yl}(methyl)amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired framework efficiently. These methods not only enhance the efficiency of the synthesis but also allow for greater control over regioselectivity and stereoselectivity.

Recent studies have highlighted the importance of understanding the electronic properties of molecules like {2-3-chloro-4-(trifluoromethyl)phenylpropan-2-yl}(methyl)amine in their interactions with biological targets. Computational chemistry has played a crucial role in predicting how these compounds might behave within complex biological systems. By leveraging density functional theory (DFT) and molecular dynamics simulations, researchers can gain insights into the binding modes and mechanisms of action of these molecules.

The pharmacological profile of {2-3-chloro-4-(trifluoromethyl)phenylpropan-2-yl}(methyl)amine has been investigated through both in vitro and in vivo studies. Initial findings suggest that it exhibits moderate activity against certain bacterial strains, which could make it a valuable component in developing new antibiotics. Additionally, its interaction with protein targets has been explored to identify potential therapeutic applications in neurological disorders. The amine functionality provides a site for hydrogen bonding interactions, which can be crucial for binding affinity.

The agrochemical industry has also shown interest in this compound due to its structural features that mimic natural products known for their bioactivity. By incorporating elements like chloro and trifluoromethyl groups, researchers aim to develop more effective pesticides and herbicides that are environmentally sustainable. The unique properties of {2-3-chloro-4-(trifluoromethyl)phenylpropan-2-yl}(methyl)amine make it a versatile candidate for such applications.

As our understanding of chemical biology continues to evolve, compounds like {2-3-chloro-4-(trifluoromethyl)phenylpropan-2-yl}(methyl)amine will play an increasingly important role in drug discovery and development. Their ability to interact with biological systems in novel ways opens up new avenues for therapeutic intervention. Furthermore, advances in synthetic chemistry and computational methods will continue to enhance our ability to design and optimize these molecules for specific applications.

In conclusion, {2-3-chloro-4-(trifluoromethyl)phenylpropan-2-y1}(methyl)amine is a compound with significant potential across multiple domains of chemical research. Its unique structure, combined with its functional diversity, makes it an attractive candidate for further exploration in medicinal chemistry, agrochemicals, and materials science. As research progresses, we can expect to see more innovative applications emerging from this versatile molecule.

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